molecular formula C21H25N3O4 B304073 N-[2-(5-methyl-2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide

N-[2-(5-methyl-2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide

Katalognummer B304073
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: WXCHDRGZUVIZLF-CYVLTUHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(5-methyl-2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C26H31N3O4, and is commonly referred to as MFA-1.

Wirkmechanismus

The mechanism of action of MFA-1 is not yet fully understood. However, studies have suggested that MFA-1 may exert its anti-cancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation. Additionally, MFA-1 may also induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
Studies have shown that MFA-1 has a number of biochemical and physiological effects. For example, MFA-1 has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS), which are known to play a role in the development of cancer. Additionally, MFA-1 has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using MFA-1 in lab experiments is its potency and specificity. MFA-1 has been shown to have potent anti-cancer properties and can selectively target cancer cells while leaving healthy cells unharmed. Additionally, MFA-1 is relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations to using MFA-1 in lab experiments. For example, MFA-1 is a relatively new compound and its long-term effects are not yet fully understood. Additionally, MFA-1 may have limited solubility in certain solvents, which can make it difficult to work with in certain lab settings.

Zukünftige Richtungen

There are a number of potential future directions for research on MFA-1. One area of focus could be on further elucidating the mechanism of action of MFA-1, which could help to identify new targets for cancer therapy. Additionally, researchers could investigate the potential use of MFA-1 in combination with other anti-cancer drugs, which could lead to more effective and targeted cancer therapies. Finally, researchers could also explore the potential use of MFA-1 in the treatment of other diseases, such as neurodegenerative disorders.

Synthesemethoden

The synthesis of MFA-1 involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 5-methyl-2-furaldehyde with N-(2-aminoethyl)morpholine to form the intermediate compound, 2-(5-methyl-2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethene. This intermediate is then reacted with benzoyl chloride to form the final product, N-[2-(5-methyl-2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide.

Wissenschaftliche Forschungsanwendungen

MFA-1 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that MFA-1 has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, MFA-1 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Eigenschaften

Molekularformel

C21H25N3O4

Molekulargewicht

383.4 g/mol

IUPAC-Name

N-[(Z)-1-(5-methylfuran-2-yl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H25N3O4/c1-16-7-8-18(28-16)15-19(23-20(25)17-5-3-2-4-6-17)21(26)22-9-10-24-11-13-27-14-12-24/h2-8,15H,9-14H2,1H3,(H,22,26)(H,23,25)/b19-15-

InChI-Schlüssel

WXCHDRGZUVIZLF-CYVLTUHYSA-N

Isomerische SMILES

CC1=CC=C(O1)/C=C(/C(=O)NCCN2CCOCC2)\NC(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(O1)C=C(C(=O)NCCN2CCOCC2)NC(=O)C3=CC=CC=C3

Kanonische SMILES

CC1=CC=C(O1)C=C(C(=O)NCCN2CCOCC2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.